Product packaging for 2-amino-N-cyclohexylacetamide(Cat. No.:CAS No. 14432-21-4; 16817-90-6)

2-amino-N-cyclohexylacetamide

Cat. No.: B2744359
CAS No.: 14432-21-4; 16817-90-6
M. Wt: 156.229
InChI Key: MQLOXQXPTSLRTG-UHFFFAOYSA-N
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Description

Contextualization within Amide and Cyclohexyl Chemical Space

The chemical identity of 2-amino-N-cyclohexylacetamide is defined by its two principal structural components: the amide group and the cyclohexyl moiety. Amides are a class of organic compounds featuring a nitrogen atom bonded to a carbonyl carbon. cuny.edu This bond, known as an amide or peptide linkage, is exceptionally stable due to resonance, which imparts a partial double-bond character to the carbonyl-nitrogen bond. nih.gov This stability is a key feature in the structure of proteins and makes the amide group a robust component in synthetic molecules. nih.govwikipedia.org In this compound, the N-substituted secondary amide provides a planar, rigid linkage that influences the molecule's three-dimensional conformation. wikipedia.org

The cyclohexyl group is a six-membered aliphatic ring that is a common feature in a wide array of organic compounds, including many pharmaceuticals. fiveable.me It is non-polar and typically exists in a stable "chair" conformation to minimize steric strain. fiveable.mewikipedia.org The presence of the cyclohexyl group significantly impacts the physical properties of a molecule, such as its lipophilicity, solubility, and how it interacts with biological systems. fiveable.me In this compound, the cyclohexyl group provides a bulky, hydrophobic anchor, contrasting with the more polar (hydrophilic) primary amine and amide functions. This combination of distinct chemical features gives the molecule a specific profile that can be exploited in the design of new chemical entities.

Significance as a Foundational Chemical Entity for Derivatization

The primary significance of this compound in chemical research lies in its role as a foundational scaffold for derivatization. chemimpex.com Its structure contains multiple reactive sites, primarily the terminal primary amino group, which can readily participate in a wide range of chemical transformations. libretexts.org This makes it an ideal starting material or intermediate for constructing more elaborate molecules with tailored properties. chemimpex.com

In medicinal chemistry, it serves as a building block for the synthesis of new pharmaceutical candidates. lookchem.comchemimpex.com For example, research has demonstrated its use in the synthesis of pyrimido[5,4-b]indoles, a class of compounds investigated as selective ligands for Toll-like receptor 4 (TLR4). nih.gov In these syntheses, this compound is condensed with other chemical intermediates to form the final, more complex structures. nih.gov The versatility of this compound allows chemists to systematically modify structures and study how these changes affect biological activity, a key process in drug discovery. nih.gov

Its application extends to neuroscience research and the development of tools for biochemical assays. chemimpex.com By modifying its structure, researchers can create a library of related compounds to probe biological systems, such as neurotransmitter pathways, or to evaluate enzyme activity. chemimpex.com The capacity to serve as a reliable and versatile precursor solidifies the importance of this compound in the toolbox of synthetic organic chemistry.

Table 2: Examples of Derivatives from this compound and Related Precursors

Precursor Reagent(s) Derivative Class Research Context Source(s)
This compound 2-Bromo-pyrimido[5,4-b]indole intermediate Pyrimido[5,4-b]indole derivative Synthesis of selective Toll-like receptor 4 (TLR4) ligands nih.gov
2-Cyano-N-cyclohexyl acetamide (B32628) 2-Cyanoacrylamide derivative Dihydropyridine derivative Synthesis of potential antimicrobial agents mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound hydrochloride
Glycine
Cyclohexylamine (B46788)
Pyrimido[5,4-b]indoles
Toll-like receptor 4 (TLR4)
2-Cyano-N-cyclohexyl acetamide
2-Cyanoacrylamide
Dihydropyridine
Aromatic aldehydes
Hydrazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B2744359 2-amino-N-cyclohexylacetamide CAS No. 14432-21-4; 16817-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLOXQXPTSLRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino N Cyclohexylacetamide and Its Chemical Precursors

Classical and Conventional Synthetic Pathways

The traditional synthesis of 2-amino-N-cyclohexylacetamide is typically achieved through a multi-step process that first involves the construction of a core scaffold, which is then further functionalized.

Multi-Step Organic Reaction Sequences for Core Scaffold Construction

A primary and well-established route to this compound involves a two-step sequence. The initial step is the synthesis of the precursor molecule, 2-chloro-N-cyclohexylacetamide. This intermediate is crucial as it sets up the subsequent introduction of the amino group. The general scheme for this multi-step synthesis is as follows:

Formation of the Chloroacetamide Precursor : This step involves the reaction of cyclohexylamine (B46788) with a chloroacetylating agent.

Amination of the Chloroacetamide Precursor : The chlorine atom in 2-chloro-N-cyclohexylacetamide is then displaced by an amino group to yield the final product.

This sequential approach allows for a controlled and systematic construction of the target molecule. acs.org

Specific Reagent Systems and Reaction Conditions

Synthesis of 2-chloro-N-cyclohexylacetamide:

The synthesis of the precursor, 2-chloro-N-cyclohexylacetamide, is commonly achieved by the reaction of cyclohexylamine with chloroacetyl chloride. ijpsr.info This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. To neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) may be used. researchgate.net

A typical laboratory-scale procedure involves dissolving the amine in a suitable solvent, such as acetonitrile (B52724), and adding the chloroacetyl chloride dropwise at a controlled temperature, often between 15-20°C. researchgate.net The reaction is typically stirred at room temperature for a couple of hours to ensure completion. The product can then be isolated and purified through standard work-up procedures involving washing with acidic and basic aqueous solutions, followed by drying and removal of the solvent. High yields, often exceeding 90%, have been reported for this step. researchgate.net

Reactant 1 Reactant 2 Solvent Temperature Reaction Time Yield Reference
CyclohexylamineChloroacetyl chlorideAcetonitrile15-20°C1-2 hours93% researchgate.net

Amination of 2-chloro-N-cyclohexylacetamide:

The conversion of 2-chloro-N-cyclohexylacetamide to this compound is achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by an amino group. nih.gov Several classical methods can be employed for this transformation:

Reaction with Ammonia (B1221849) : A straightforward approach involves the reaction of the chloroacetamide with ammonia. This is a direct nucleophilic substitution where ammonia acts as the nucleophile.

Gabriel Synthesis : This method offers a way to introduce a primary amine group while avoiding the formation of over-alkylated byproducts. It involves reacting the alkyl halide (in this case, 2-chloro-N-cyclohexylacetamide) with potassium phthalimide (B116566) to form an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group, often with hydrazine, liberates the desired primary amine. researchgate.netijpcbs.comchemrxiv.orgnih.govmdpi.com

Delépine Reaction : This reaction utilizes hexamethylenetetramine as the amine source. The alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Acidic hydrolysis of this salt then yields the primary amine. researchgate.netresearchgate.netlongdom.orgmdpi.com

The choice of method can depend on the desired scale, purity requirements, and the presence of other functional groups in the molecule.

Starting Material Reagent Method Key Features
2-chloro-N-cyclohexylacetamideAmmoniaDirect AminationSimple, but can lead to over-alkylation.
2-chloro-N-cyclohexylacetamidePotassium Phthalimide, then HydrazineGabriel SynthesisAvoids over-alkylation, yields clean primary amine. researchgate.netijpcbs.comchemrxiv.orgnih.govmdpi.com
2-chloro-N-cyclohexylacetamideHexamethylenetetramine, then AcidDelépine ReactionGood for reactive halides, provides primary amine. researchgate.netresearchgate.netlongdom.orgmdpi.com

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.netnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. mdpi.com

In the context of synthesizing this compound and its precursors, microwave heating can be applied to both the amide bond formation and the subsequent amination step. For instance, the synthesis of various amides and nitrogen-containing heterocycles has been shown to be significantly more efficient under microwave conditions. ijpcbs.comnih.govresearchgate.net The reaction of an amine with a carboxylic acid or its derivative can be completed in a fraction of the time required by conventional heating methods. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Advantages of Microwave Synthesis
Amide SynthesisHours to DaysMinutesReduced reaction time, increased yields, cleaner reactions. mdpi.com
Nucleophilic Aromatic SubstitutionHoursMinutes to 1 hourFaster reactions, higher yields. cem.com

Regioselective Strategies in Amide Bond Formation

Regioselectivity, the control of which position in a molecule reacts, is a key consideration in complex organic synthesis. Advanced strategies for the regioselective formation of amide bonds and subsequent aminations are continually being developed.

One advanced approach involves the direct C-H amination of amides. acs.org This method bypasses the need for a pre-functionalized substrate like a haloacetamide. Photochemical methods, for example, can enable the regioselective amination of C(sp3)–H bonds in amides under mild conditions, without the need for a photocatalyst. acs.orgacs.org While not yet a standard industrial method for this specific molecule, it represents a frontier in more direct and efficient synthetic routes.

Considerations for Optimized Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production introduces a new set of challenges and considerations. longdom.org The primary goals of industrial production are to maximize yield and purity while minimizing costs, ensuring safety, and reducing environmental impact. nih.govresearchgate.net

For the synthesis of this compound, several factors would need to be optimized for large-scale production:

Solvent Selection : The choice of solvent is critical. Ideally, a solvent should be inexpensive, non-toxic, and easily recyclable. For the initial acylation step, while acetonitrile is effective, alternative solvents might be explored for better environmental profiles.

Temperature Control : Maintaining optimal reaction temperatures is crucial for both reaction rate and selectivity. On a large scale, efficient heat exchange systems are necessary to manage the heat generated during exothermic reactions.

Reagent Stoichiometry : Optimizing the ratio of reactants is key to maximizing the conversion of the limiting reagent and minimizing waste.

Purification Methods : At an industrial scale, purification methods like crystallization are often preferred over chromatography due to cost and scalability. The development of a robust crystallization procedure for the final product would be a critical step.

Process Safety : A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure a safe manufacturing process.

The enzymatic synthesis of amides is also a promising avenue for industrial production, offering high selectivity and mild reaction conditions, which can lead to a more sustainable and cost-effective process. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Amino N Cyclohexylacetamide

Nucleophilic and Electrophilic Transformations of Amide and Amine Moieties

The presence of both a primary amino group and a secondary amide group in 2-amino-N-cyclohexylacetamide dictates its reactivity towards a variety of electrophiles and nucleophiles. The primary amine is a potent nucleophile and a Brønsted-Lowry base, while the amide group, although generally less reactive, can also participate in several transformations.

The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. The amide nitrogen, being less nucleophilic due to the delocalization of its lone pair into the carbonyl group, can undergo N-alkylation under specific conditions, often requiring strong bases.

Electrophilic substitution on the nitrogen of the primary amine can also be achieved with various reagents. For instance, reaction with sulfonyl chlorides yields sulfonamides. The amide moiety can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine (B46788) and aminoacetic acid.

TransformationReagent ExampleFunctional GroupProduct Type
AcylationAcetyl chloridePrimary AmineSecondary Amide
AlkylationMethyl iodidePrimary AmineSecondary/Tertiary Amine
SulfonylationTosyl chloridePrimary AmineSulfonamide
HydrolysisHCl, heatAmideCarboxylic Acid and Amine

Functionalization of the Cyclohexyl Ring System

The cyclohexyl ring in this compound is a saturated aliphatic system, making its direct functionalization challenging. However, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom onto the ring, which can then serve as a handle for further transformations such as nucleophilic substitution or elimination reactions. The position of halogenation would likely be statistical, leading to a mixture of isomers.

Alternatively, oxidation of the cyclohexyl ring could introduce a carbonyl group, which can then be further functionalized. However, this would require harsh conditions that might affect the other functional groups in the molecule.

Formation of Novel Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of its amine and amide functionalities.

The primary amino group can participate in cyclization reactions to form fused heterocyclic systems. For instance, in a Pictet-Spengler reaction , a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. While this compound is not a β-arylethylamine, analogous intramolecular cyclizations are conceivable if the molecule is first derivatized to contain an appropriately positioned electrophilic center.

Similarly, the Bischler-Napieralski reaction , which involves the cyclization of β-arylethylamides, could be adapted. wikipedia.org Derivatization of the amino group of this compound with a phenylacetyl chloride, for example, would yield a precursor that could potentially undergo intramolecular cyclization to form a dihydroisoquinoline derivative. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com

The primary amine of this compound can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form various heterocycles. For example, reaction with a 1,2-dicarbonyl compound, such as benzil, would lead to the formation of a dihydropyrazine ring, which upon oxidation would yield a substituted quinoxaline . nih.govnih.govmtieat.orgorganic-chemistry.org

Condensation with β-ketoesters can lead to the formation of dihydropyrimidinones or related structures. Furthermore, reaction with α,β-unsaturated ketones can proceed via a Michael addition followed by an intramolecular condensation to afford six-membered heterocyclic rings. The reaction with active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of an aldehyde can lead to the formation of substituted pyridines in a multi-component fashion.

The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.orgresearchgate.netumich.educhemrxiv.org By analogy, if this compound were to be used in place of a simple amine, it could potentially lead to novel thiophene derivatives.

Multi-component reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules. The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govresearchgate.net this compound can serve as the amine component in this reaction, leading to the formation of complex peptide-like structures. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgnih.gov While this compound itself is not a direct component in the Passerini reaction, its derivatives could be employed in related MCRs.

Heterocyclic SystemKey ReactantsReaction Type
Quinoxalines1,2-Dicarbonyl compoundsCondensation
Benzodiazepineso-Phenylenediamine and a ketoneCondensation
ThiophenesKetone/aldehyde, α-cyanoester, sulfurGewald Reaction
PeptidomimeticsAldehyde, carboxylic acid, isocyanideUgi Reaction

Advanced Coupling and Rearrangement Processes

While direct participation of this compound in advanced coupling reactions like Suzuki or Heck coupling is unlikely without prior functionalization, its derivatives could be readily employed. For instance, halogenation of the cyclohexyl ring, as mentioned earlier, would provide a substrate for such cross-coupling reactions, allowing for the introduction of aryl or vinyl groups.

In terms of rearrangement reactions, the amide functionality of this compound could potentially undergo a Hofmann rearrangement . This reaction converts a primary amide to a primary amine with one less carbon atom. wikipedia.orgthermofisher.commasterorganicchemistry.comnih.gov Treatment of this compound with bromine and a strong base could lead to the formation of 1-amino-1-(cyclohexylaminomethyl)methane.

Another relevant rearrangement is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgorganicreactions.orgchemistrysteps.com While not directly applicable to this compound, an oxime derived from a ketone containing the N-cyclohexylacetamide moiety could undergo this rearrangement to form a lactam.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, these methods offer powerful tools for structural diversification. The primary amino group or the adjacent C-H bonds can serve as handles for introducing a wide array of substituents.

While direct cross-coupling studies on this compound are not extensively detailed, the principles can be inferred from established palladium-catalyzed reactions on similar substrates, such as alkylamines and carbonyl compounds. Methodologies like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions could be adapted to modify the core structure. For instance, the primary amine could be transformed into a suitable leaving group or a directing group to facilitate C-H activation at a specific position. Palladium-catalyzed reactions are known to be effective for constructing Csp²-Csp, Csp²-Csp², and Csp²-Csp³ bonds under mild conditions. nih.gov

Research has demonstrated the utility of palladium catalysts in the oxidative cross-coupling for synthesizing α-aryl α-amino ketones, which involves the direct C-H oxidation and arylation of α-aminocarbonyl compounds. rsc.org This suggests a potential pathway for the direct arylation of the methylene carbon adjacent to the amino group in this compound. Furthermore, ligand development plays a crucial role in controlling the reactivity and outcome of these transformations, enabling divergent tandem cycloisomerization and cross-coupling cascades in related systems. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions for Diversification

Coupling Reaction Reactant Partner Potential Product Feature
Suzuki-Miyaura Coupling Arylboronic Acids Introduction of aryl groups
Buchwald-Hartwig Amination Aryl Halides Formation of N-aryl derivatives
Heck Coupling Alkenes Introduction of vinyl groups

Smiles Rearrangement and Analogous Intra/Intermolecular Rearrangements

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution reaction. scispace.com In its canonical form, a nucleophile within a side chain attacks an activated aromatic ring, leading to the displacement of a linking atom and the formation of a new ring structure or a rearranged linear system. For this compound to undergo a traditional Smiles rearrangement, it would first need to be derivatized to incorporate an activated aryl system connected via a heteroatom linker (e.g., oxygen, sulfur).

For example, if the primary amino group of this compound were to be functionalized with an electron-deficient aryl group (e.g., a 2,4-dinitrophenyl group) through a linker, the amide nitrogen or another nucleophilic center could potentially initiate the rearrangement. The versatility of the Smiles rearrangement allows for the functionalization of aromatic and heteroaromatic rings under simple reaction conditions. scispace.com

Beyond the classical Smiles rearrangement, related transformations such as the Truce-Smiles rearrangement have emerged, proceeding via radical mechanisms. manchester.ac.ukyoutube.com These radical-based rearrangements can be initiated under mild, photoredox-catalyzed conditions and allow for the migration of a wide range of aryl and heteroaryl groups. manchester.ac.uk Such strategies could be envisioned for suitably modified derivatives of this compound, expanding the toolkit for generating complex molecular architectures from this simple building block.

Table 2: Structural Requirements for Smiles and Analogous Rearrangements

Rearrangement Type Key Structural Features Potential Transformation
Classical Smiles Electron-deficient aromatic ring, heteroatom linker (O, S, N), internal nucleophile. Intramolecular migration of an aryl group.
Truce-Smiles Substrate capable of forming a radical that can undergo 1,5-aryl migration. Radical-mediated aryl migration to an sp³ carbon center.

| Ugi-Smiles | Multicomponent reaction involving an isocyanide, an aldehyde/ketone, an amine, and a carboxylic acid with a Smiles component. | One-pot synthesis of complex amides with rearranged aryl groups. |

Reactivity of Related Cyanoacetamide Derivatives

Cyanoacetamide and its derivatives are highly reactive and versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. tubitak.gov.trresearchgate.net Their reactivity stems from the presence of multiple functional groups: a nitrile, an amide, and an active methylene group. tubitak.gov.tr These compounds possess both electrophilic and nucleophilic centers, making them ideal synthons for a variety of chemical transformations. tubitak.gov.trresearchgate.net

The key reactive sites in cyanoacetamide derivatives are:

Nucleophilic Centers : The active methylene carbon (C-2) and the amide nitrogen (NH). The reactivity order is generally C-2 > NH. tubitak.gov.trresearchgate.net The active hydrogen on the C-2 carbon can readily participate in condensation and substitution reactions. tubitak.gov.tr

Electrophilic Centers : The nitrile carbon (C-3) and the carbonyl carbon (C-1), with a reactivity order of C-3 > C-1. tubitak.gov.trresearchgate.net

This polyfunctional nature allows cyanoacetamides to react with various bidentate reagents to form a wide range of heterocyclic systems, including pyrazoles, pyridines, pyrimidines, and thiophenes. tubitak.gov.trchemicalbook.com One of the most notable applications is the Gewald three-component reaction, where a cyanoacetamide, an aldehyde or ketone, and elemental sulfur react to form highly substituted 2-aminothiophenes. nih.govnih.gov The utility of cyanoacetamides as precursors is emphasized in the synthesis of five- and six-membered heterocycles and their fused systems. researchgate.net The combination of functional groups in cyanoacetamide derivatives, such as in N-(4-acetylphenyl)-2-cyanoacetamide, opens up extensive synthetic possibilities for creating biologically relevant heterocyclic compounds through reactions with various electrophiles.

Table 3: Reactivity Profile of Cyanoacetamide Derivatives

Reactive Site Type Common Reactions
Methylene Group (C-2) Nucleophilic (CH-acidic) Condensation, Substitution, Michael Addition
Amide Nitrogen (NH) Nucleophilic Alkylation, Acylation
Nitrile Carbon (C-3) Electrophilic Cyclization, Addition of Nucleophiles

| Carbonyl Carbon (C-1) | Electrophilic | Addition-Elimination Reactions |

Structural Elucidation and Conformational Analysis of 2 Amino N Cyclohexylacetamide

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to determining the structure of a molecule in its solution state. A combination of techniques provides a complete picture of the connectivity and chemical environment of each atom.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Validation

HR-MS is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision. For 2-amino-N-cyclohexylacetamide (C₈H₁₆N₂O), HR-MS would be used to determine its exact mass. The experimentally measured monoisotopic mass should match the theoretically calculated mass, providing strong evidence for the molecular formula.

A hypothetical HR-MS data table would look as follows:

Technique Ionization Mode Calculated m/z Found m/z Assignment
HR-MSESI+157.1335Not Available[M+H]⁺

Infrared (IR) and UV-Visible Absorption Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide (Amide I band), and the N-H bending of the amide (Amide II band).

A hypothetical IR data table is shown below:

Frequency (cm⁻¹) Intensity Assignment
3350-3250Strong, BroadN-H stretching (amine and amide)
2930, 2850StrongC-H stretching (aliphatic)
1640StrongC=O stretching (Amide I)
1550MediumN-H bending (Amide II)

UV-Visible Absorption Spectroscopy: This technique provides information about electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive chromophores (pi-conjugated systems), are not expected to show significant absorption in the UV-Visible range (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths, corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction for Definitive Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map. From this map, the positions of all non-hydrogen atoms can be determined with high precision. The analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. No published crystal structure for this compound could be found.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. The primary intermolecular interactions expected would be hydrogen bonds. The N-H groups of both the primary amine and the secondary amide can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amine can act as hydrogen bond acceptors. A detailed analysis would describe the network of these hydrogen bonds, which would be crucial in stabilizing the crystal packing. Given the absence of aromatic rings, π-π stacking interactions would not be present in the crystal structure of this compound.

Conformational Dynamics and Stereochemical Considerations

Analysis of Cyclohexyl Ring Conformation and Energetics

The conformational landscape of the N-cyclohexyl moiety in acetamide (B32628) derivatives is dominated by the stability of the chair conformation. This preference is a well-established principle in stereochemistry, aimed at minimizing torsional and steric strain. In a closely related molecule, 2-cyano-N-cyclohexylacetamide, crystallographic data confirms that the cyclohexane (B81311) ring exclusively adopts a chair conformation. researchgate.net This finding strongly suggests that this compound also favors this arrangement.

The chair conformation represents the lowest energy state for a cyclohexane ring. Other possible conformations, such as the boat and twist-boat, are significantly higher in energy due to unfavorable steric and torsional interactions. The energy difference between the chair and twist-boat conformation in an unsubstituted cyclohexane is approximately 5.5 kcal/mol, while the boat conformation is even less stable at about 6.9 kcal/mol higher than the chair.

The acetamide substituent on the cyclohexane ring can occupy either an axial or an equatorial position. The equatorial position is overwhelmingly favored as it minimizes 1,3-diaxial interactions, which are a form of steric strain. When a substituent is in the axial position, it experiences steric hindrance from the other two axial hydrogens on the same side of the ring. Placing the bulky N-acetamide group in the more spacious equatorial position results in a more stable, lower-energy conformation.

Table 1: Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (most stable)Staggered bonds, minimal angle and torsional strain
Twist-Boat~5.5Some torsional strain, reduced flagpole interactions
Boat~6.9Significant torsional strain and steric "flagpole" interactions

Influence of Stereochemistry on Molecular Architecture

The orientation of the N-acetamide substituent in the equatorial position of the chair conformation is a key stereochemical feature. This arrangement minimizes steric hindrance and is the most energetically favorable state. The molecular architecture is further defined by the potential for intermolecular hydrogen bonding. The amino group (-NH2) and the amide group (-NH-C=O) both contain hydrogen bond donors (N-H) and acceptors (the lone pairs on the nitrogen and the carbonyl oxygen).

In the crystal lattice of the related compound 2-cyano-N-cyclohexylacetamide, the molecular packing is stabilized by intermolecular hydrogen bonds. researchgate.net Specifically, N–H···O and C–H···N interactions link adjacent molecules, creating a stable, ordered network. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, with the amino and amide groups participating in a network of N-H···O and N-H···N bonds, which would significantly influence its crystal structure and properties such as melting point and solubility. The specific stereochemistry—the fixed chair conformation with an equatorial substituent—orients these functional groups in a predictable manner, facilitating these stabilizing intermolecular forces. researchgate.net

Table 2: Potential Intermolecular Interactions in this compound
Functional GroupPotential InteractionInfluence on Molecular Architecture
Amide (-CONH-)N-H···O hydrogen bondingCreates strong linkages between molecules, forming chains or sheets.
Amino (-NH2)N-H···O or N-H···N hydrogen bondingContributes to a three-dimensional hydrogen-bonded network.
Cyclohexyl Ringvan der Waals forcesAffects the efficiency of molecular packing in the crystal lattice.

Theoretical and Computational Chemistry Studies of 2 Amino N Cyclohexylacetamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. These calculations yield detailed information about the electronic distribution, molecular geometry, and energy of the system. Two of the most common approaches applied to organic molecules are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. Rather than calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach is widely used to predict the properties of acetamide (B32628) derivatives and other organic compounds nih.govmdpi.com.

For 2-amino-N-cyclohexylacetamide, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to determine several key properties wu.ac.thresearchgate.net:

Optimized Molecular Geometry: Finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. This includes predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Thermodynamic Properties: Estimation of properties such as enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Calculation of the energies of molecular orbitals, which are crucial for understanding reactivity.

DFT serves as the foundation for many of the analyses discussed in subsequent sections, including the study of frontier molecular orbitals and electrostatic potentials researchgate.netwalisongo.ac.id.

The Hartree-Fock (HF) method is a fundamental ab initio ("from the beginning") quantum chemical method that approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of a molecule's electronic structure without relying on empirical parameters.

While often less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is still valuable researchgate.net. It is frequently used for:

Initial Geometry Optimizations: Providing a good starting point for more computationally expensive calculations.

Comparative Studies: Comparing results with DFT and other methods to assess the impact of electron correlation on molecular properties.

Conceptual Understanding: Offering a clear, orbital-based picture of electronic structure.

For a molecule like this compound, HF calculations, often with a basis set like 6-31G(d), would be performed to obtain the ground-state energy, the wavefunction, and molecular orbitals, which can then be used for further analysis such as Mulliken population analysis researchgate.net.

Electronic Properties and Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Computational methods can quantify this distribution and identify regions of a molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. Regions where the LUMO is localized are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO samipubco.comnih.gov. This gap is an indicator of the molecule's kinetic stability and electrical transport properties nih.gov. For this compound, the lone pairs on the nitrogen and oxygen atoms would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the amide group.

Interactive Data Table: Illustrative Frontier Orbital Energies

This table presents typical, illustrative energy values for a small organic molecule similar to this compound, as specific calculated data is not available in the cited literature.

Molecular OrbitalEnergy (eV)Implied Reactivity
HOMO-8.50Electron-rich, potential site for electrophilic attack
LUMO-0.30Electron-deficient, potential site for nucleophilic attack
HOMO-LUMO Gap (ΔE)8.20Indicates high kinetic stability

The distribution of electron density in a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. These partial charges are crucial for understanding electrostatic interactions, such as hydrogen bonding.

Mulliken population analysis is a method used to derive partial atomic charges from quantum chemical calculations wikipedia.org. It partitions the total electron population among the atoms in the molecule, providing a numerical estimate of the charge localized on each atom uni-muenchen.de. In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms would be expected to carry negative Mulliken charges, while the carbonyl carbon and hydrogen atoms attached to nitrogen would be positive.

An Electrostatic Potential (ESP) map offers a more intuitive, visual representation of the charge distribution youtube.com. It projects the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate charge distribution:

Red/Orange: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack researchgate.netresearchgate.net.

Blue/Green: Regions of positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack walisongo.ac.id.

For this compound, an ESP map would visually highlight the nucleophilic character of the carbonyl oxygen and the amino group, and the electrophilic character of the carbonyl carbon and the N-H protons.

Molecular Modeling and Conformational Energy Landscapes

This compound possesses significant conformational flexibility, primarily arising from the cyclohexane (B81311) ring and rotation about its single bonds. Molecular modeling techniques are used to explore the different possible three-dimensional arrangements (conformers) of the molecule and to determine their relative stabilities mdpi.commdpi.com.

The cyclohexane ring predominantly adopts a low-energy chair conformation . In a substituted cyclohexane, the substituent (the acetamide group in this case) can occupy one of two positions:

Equatorial: The substituent points away from the center of the ring, in the "equator" plane. This position is generally more stable for larger groups as it minimizes steric hindrance.

Axial: The substituent points vertically, parallel to the axis of the ring. This position leads to unfavorable steric interactions with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).

Computational studies, such as a Potential Energy Surface (PES) scan, can be performed to map the energy changes as a function of bond rotation wu.ac.thnih.gov. For this compound, it is strongly predicted that the most stable conformer would feature the -NH-C(=O)CH₂NH₂ group in the equatorial position on the cyclohexane chair to avoid steric clashes sapub.org. A computational study on a related molecule containing a cyclohexyl moiety found the energy difference between folded and extended conformations to be approximately 2.1 kcal/mol, highlighting that conformational changes can have a significant energetic impact mdpi.com.

Interactive Data Table: Illustrative Conformational Energy Differences for a Substituted Cyclohexane

This table provides representative energy differences for a monosubstituted cyclohexane to illustrate the preference for the equatorial position.

ConformerSubstituent PositionRelative Energy (kcal/mol)Relative Population at 298 K
AEquatorial0.0 (most stable)~95%
BAxial1.7~5%

Monte Carlo and Molecular Mechanics (MM) Approaches for Conformer Generation

The process begins with the generation of an initial 3D structure of the molecule. The Monte Carlo method then systematically or randomly rotates the molecule's acyclic single bonds to generate new conformations. researchgate.net For each new conformation, its potential energy is calculated using a Molecular Mechanics force field, such as MMFF94s (Merck Molecular Force Field 94s) or GAFF (Generalized Amber Force Field). researchgate.netnih.govnih.gov These force fields are sets of equations and parameters that approximate the potential energy of a molecule based on bond lengths, bond angles, and torsional angles.

The Metropolis criterion is often employed in Monte Carlo simulations to decide whether to accept or reject a newly generated conformation. researchgate.net This allows the search to escape local energy minima and explore a wider range of the potential energy surface. The primary goal is to produce a diverse ensemble of low-energy conformations that are likely to be populated under experimental conditions. researchgate.net The output is typically a set of conformers ranked by their relative energies.

Table 1: Illustrative Example of Conformer Energy Data This table presents a hypothetical outcome of a conformer generation study for this compound, illustrating how conformers are ranked by their calculated relative energy.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
Conf-010.00C-C-N-H: 178.5
Conf-020.85C-C-N-H: 65.2
Conf-031.52C-C-N-H: -70.1

Prediction of Equilibrium Geometries and Harmonic Vibrational Frequencies

Following the initial exploration with MM and MC methods, more accurate quantum mechanical calculations are employed to refine the structures of the most promising low-energy conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for medium-sized organic molecules. physchemres.orgnih.gov

A specific combination of a functional and a basis set, such as B3LYP/6-31G(d), is chosen to perform a full geometry optimization. nih.gov This process adjusts the positions of all atoms in the molecule until a stationary point on the potential energy surface is found, representing the equilibrium geometry.

Once the geometry is optimized, a harmonic vibrational frequency calculation is performed. q-chem.com This calculation serves two main purposes:

Confirmation of a True Minimum: The calculation confirms that the optimized structure corresponds to a true energy minimum, which is characterized by the absence of any imaginary frequencies. nih.gov

Prediction of Vibrational Spectra: The calculation yields a set of vibrational modes and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra for structural identification. q-chem.com

Table 2: Predicted Harmonic Vibrational Frequencies for Key Functional Groups This table shows representative, predicted vibrational frequencies for the characteristic functional groups within this compound, as would be determined by a DFT calculation.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Symmetric N-H StretchAmine (-NH₂)3450
Asymmetric N-H StretchAmine (-NH₂)3550
N-H StretchAmide (-NH-)3300
C=O Stretch (Amide I)Amide (-C=O)1685
N-H Bend (Amide II)Amide (-NH-)1550
C-N StretchAmide1400
C-H StretchCyclohexyl2850-2960

Computational Prediction of Chemical Reactivity Parameters

DFT calculations also provide valuable information about the electronic structure of a molecule, which is fundamental to understanding its chemical reactivity. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. physchemres.org

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is related to its ability to accept electrons (electrophilicity). physchemres.orgmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative framework for assessing reactivity. physchemres.orgnih.govmdpi.com These parameters are typically derived using approximations based on Koopmans' theorem.

Table 3: Key Chemical Reactivity Parameters Derived from DFT Calculations This table defines important chemical reactivity parameters and shows how they are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

ParameterSymbolFormulaDescription
Ionization PotentialII ≈ -EHOMOThe energy required to remove an electron.
Electron AffinityAA ≈ -ELUMOThe energy released when an electron is added.
Electronegativityχχ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Potentialμμ = -(I + A) / 2The escaping tendency of electrons from a system.
Global Hardnessηη = (I - A) / 2Resistance to change in electron distribution.
Global SoftnessSS = 1 / ηA measure of the molecule's polarizability.
Electrophilicity Indexωω = μ² / (2η)A measure of the energy lowering upon accepting electrons.

Chemical Applications and Roles Beyond Direct Biological Intervention

Role in Advanced Material Science

The presence of an amino group and an amide linkage in 2-amino-N-cyclohexylacetamide suggests its potential utility in the field of advanced materials, particularly in the stabilization of polymers and the development of novel materials.

Polymer Stabilization Mechanisms via Radical Quenching

Polymers are susceptible to degradation initiated by free radicals, which can be generated by heat, light, or chemical exposure. This degradation can lead to a loss of mechanical properties and a shortened material lifespan. The incorporation of stabilizers that can intercept and neutralize these radicals is a common strategy to enhance polymer durability.

While direct studies on this compound as a polymer stabilizer are not extensively documented, the chemical functionalities within the molecule suggest a plausible role in radical quenching. The primary amino group (-NH2) can act as a hydrogen donor. Free radicals (R•) can abstract a hydrogen atom from the amino group, thereby becoming neutralized (RH). The resulting 2-(amino-radical)-N-cyclohexylacetamide is a more stable radical, which can then participate in termination reactions with other radicals, effectively halting the degradation chain reaction.

Table 1: Potential Radical Scavenging Reactions of this compound

Reactant Scavenging Group Reaction Product
Free Radical (R•)Primary Amine (-NH2)Hydrogen Atom TransferNeutralized Molecule (RH) + Stabilized Amine Radical
Free Radical (R•)Amide (-NH-)Hydrogen Atom TransferNeutralized Molecule (RH) + Stabilized Amide Radical

Contributions to the Development of Novel Polymer and Coating Materials

The bifunctional nature of this compound, possessing both a primary amine and a secondary amide, makes it a potential monomer or building block for the synthesis of new polymers and coatings. The primary amine can readily participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or in addition reactions with epoxides or isocyanates to form epoxy resins or polyureas, respectively.

The incorporation of the N-cyclohexylacetamide moiety into a polymer backbone could impart specific properties. The bulky and hydrophobic cyclohexyl group can influence the polymer's physical characteristics, such as its glass transition temperature, solubility, and mechanical strength. N-acyl amino acid derivatives have been explored for the creation of new biodegradable polyesters with potential biomedical applications. amanote.com Similarly, polymers derived from N-acryl amino acids have been synthesized and shown to possess biological activities. nih.govacs.org These examples highlight the potential for creating functional polymers by utilizing amino acid-like building blocks.

In the realm of coatings, the amine functionality allows for its use as a curing agent for epoxy resins. The resulting coatings could exhibit enhanced adhesion and durability. The development of novel hyperbranched polymers for fast-drying solvent-borne coatings has utilized monomers with specific functional groups to achieve desired properties. nih.gov While not specifically using this compound, this research demonstrates the principle of leveraging unique monomers to create advanced coating materials.

Coordination Chemistry and Catalysis

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential ligand for coordinating with metal ions. This opens up possibilities for its use in the design of transition metal complexes and in the development of catalytic systems.

Ligand Design for Transition Metal Complexes

N-modified glycine derivatives have been successfully used as ligands for the synthesis of a novel series of transitional metal complexes. rsc.org These complexes have been characterized by various spectroscopic and analytical techniques, demonstrating the versatility of amino acid derivatives in coordination chemistry. researchgate.netmdpi.com The coordination typically involves the carboxylate oxygen and the amino nitrogen, analogous to how this compound could coordinate. rsc.org

Table 2: Potential Coordination Modes of this compound

Coordination Site 1 Coordination Site 2 Chelate Ring Size Potential Metal Ions
Primary Amine (N)Amide Carbonyl (O)5-memberedTransition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II))

Applications in Homogeneous and Heterogeneous Catalytic Systems

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. aensiweb.com The catalytic activity of these complexes is highly dependent on the nature of the ligands coordinated to the metal center. nih.gov By tuning the ligand environment, it is possible to control the catalyst's activity, selectivity, and stability.

The development of catalysts that bridge homogeneous and heterogeneous catalysis is an active area of research. This often involves anchoring a homogeneous catalyst onto a solid support. The functional groups of this compound could potentially be used to attach it to a polymer or inorganic support, allowing for the creation of a heterogeneous catalyst that combines the high selectivity of a homogeneous system with the ease of separation and recyclability of a heterogeneous one.

Building Block for Complex Chemical Architectures

Beyond its potential use as a monomer, this compound can serve as a versatile building block, or synthon, for the synthesis of more complex organic molecules, including heterocyclic compounds and macrocycles. researchgate.netresearchgate.netekb.eg

The primary amine and the active methylene (B1212753) group (the CH2 group between the amine and the carbonyl) are key reactive sites. The primary amine can undergo a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. The active methylene group can be deprotonated by a base to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions.

Research on the related compound, 2-cyano-N-cyclohexylacetamide, demonstrates the utility of such structures in the synthesis of novel heterocyclic compounds. researchgate.netresearchgate.net This cyano-derivative has been used to prepare pyrazole derivatives through reactions with aromatic aldehydes and hydrazine. researchgate.net This suggests that this compound could similarly be a precursor to a variety of heterocyclic systems. The synthesis of nitrogen-containing macrocycles is an area of significant interest due to their diverse applications, including in medicine and materials science. researchgate.netscispace.comsbmu.ac.ir The bifunctionality of this compound makes it a potential candidate for the synthesis of macrocyclic structures through reactions such as intramolecular cyclization or intermolecular condensation with other bifunctional monomers. mdpi.com

Precursor in Multi-functional Molecule Synthesis

The presence of both a nucleophilic amino group and a modifiable amide linkage allows this compound to serve as a versatile precursor in the synthesis of multi-functional molecules, particularly in the realm of medicinally relevant heterocyclic compounds. Research has demonstrated that derivatives of acetamide (B32628) are valuable starting materials for the construction of complex molecular architectures.

For instance, a related compound, 2-cyano-N-cyclohexylacetamide, is utilized in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net These fused heterocyclic systems are of significant interest in medicinal chemistry as they are recognized as potent protein kinase inhibitors, which play a crucial role in cellular signaling pathways and are prominent targets in cancer therapy. researchgate.netresearchgate.net The synthesis of these compounds often involves a series of reactions, including condensation and cyclization, where the acetamide moiety provides the necessary backbone for the formation of the pyrimidine ring. ekb.egresearchgate.net

Given the structural similarities, this compound is a promising candidate to be employed in similar synthetic strategies. The primary amine can be readily transformed into various functional groups or can participate in cyclization reactions to form a diverse range of heterocyclic systems. This adaptability makes it a valuable building block for the generation of libraries of bioactive compounds in drug discovery programs.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Acetamide Derivatives

Heterocyclic ScaffoldSynthetic PrecursorPotential Therapeutic Application
Pyrazolo[1,5-a]pyrimidine2-cyano-N-cyclohexylacetamideProtein Kinase Inhibition researchgate.netresearchgate.net
Thiazole Derivatives2-aminothiazole sulfonamidesAntioxidant nih.gov
Benzimidazole DerivativesBenzimidazole ScaffoldsVarious, including anticancer targetmol.com

Integration into Proteolysis-Targeting Chimeras (PROTACs) as Chemical Scaffolds or Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that function by inducing the degradation of specific target proteins. explorationpub.combroadpharm.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comnih.gov The linker plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. rsc.orgnih.gov

The structure of this compound, specifically the N-cyclohexyl group, makes it an attractive component for the design of PROTAC linkers. Cycloalkane structures, such as cyclohexane (B81311), are incorporated into PROTAC linkers to impart rigidity. nih.gov A rigid linker can favorably influence the conformation of the PROTAC, which is crucial for the effective formation of the ternary complex and subsequent protein degradation. rsc.orgnih.gov

A notable example is the PROTAC XL01126, which incorporates a trans-cyclohexyl group within its linker and has been shown to be an effective degrader. dundee.ac.uknih.gov The stereochemistry of the cyclohexyl ring can significantly impact the conformation and binding affinity of the PROTAC. dundee.ac.uknih.gov While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, the introduction of rigid moieties like the cyclohexyl group is a key strategy in the optimization of PROTAC performance. nih.govnih.gov The this compound scaffold provides a potential entry point for the incorporation of such a rigid cyclohexyl group into a PROTAC linker, with the amino and amide functionalities serving as points for further chemical modification and attachment of the target-binding and E3 ligase-binding ligands.

Table 2: Components of PROTACs and the Potential Role of this compound

PROTAC ComponentFunctionPotential Contribution of this compound
Target-binding Ligand (Warhead)Binds to the protein of interest.Can be attached to the linker derived from the compound.
E3 Ligase Ligand (Anchor)Recruits an E3 ubiquitin ligase.Can be attached to the linker derived from the compound.
LinkerConnects the two ligands and influences ternary complex formation.The N-cyclohexyl group can serve as a rigid scaffold within the linker. dundee.ac.uknih.gov

Applications as Chemical Buffers in Biochemical Systems

Amino acids and their derivatives are known to possess buffering capacity due to the presence of both acidic (carboxyl) and basic (amino) functional groups. vedantu.comyoutube.com Glycine, the simplest amino acid, is commonly used in the preparation of buffer solutions for various biochemical and laboratory applications, such as electrophoresis and enzyme assays, with effective buffering ranges around its pKa values of approximately 2.3 and 9.6. biocompare.comyoutube.com

This compound is a derivative of glycine, specifically N-cyclohexylglycinamide. As such, it contains a primary amino group which can be protonated and act as a weak acid. The pKa of the ammonium (B1175870) ion of primary amines is typically in the range of 9-10. indiana.edu This suggests that this compound could potentially serve as a buffer in the slightly alkaline pH range.

Comparative Chemical Analysis with Structural Analogs of 2 Amino N Cyclohexylacetamide

Influence of Structural Variations on Spectroscopic Signatures and Conformational Preferences

Structural variations in analogs of 2-amino-N-cyclohexylacetamide lead to distinct changes in their spectroscopic properties (IR, NMR) and conformational preferences. These changes provide valuable insights into the molecule's three-dimensional structure and electronic environment.

Spectroscopic Signatures: The IR and NMR spectra of amides are characteristic of their structure. For a secondary amide like this compound, specific spectral features are expected.

Infrared (IR) Spectroscopy: Secondary amides typically show a single N-H stretching absorption band between 3370 and 3170 cm⁻¹. psu.edu They also exhibit a strong C=O stretching absorption (Amide I band) between 1680 and 1630 cm⁻¹ and an N-H bending absorption (Amide II band) from 1570 to 1515 cm⁻¹. psu.edu Modifications to the structure, such as adding electronegative substituents, can shift the C=O stretch to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the amide N-H proton typically appears as a broad signal. Protons on the carbon adjacent to the nitrogen (the N-CH of the cyclohexyl group and the α-CH₂ of the acetamide) are deshielded and appear downfield. libretexts.org The chemical shift of the N-H proton is sensitive to solvent, temperature, and hydrogen bonding. researchgate.net

Interactive Data Table 2: Typical Spectroscopic Data for N-Cyclohexylacetamide and Predicted Variations This table presents typical spectroscopic values for the parent N-cyclohexylacetamide and predicts how these would change with specific structural modifications.

FeatureN-CyclohexylacetamideAnalog with Electron-Withdrawing Group (e.g., 4-Chloro-cyclohexyl)Analog with N-Methyl Substitution (N-cyclohexyl-N-methylacetamide)
IR: N-H Stretch (cm⁻¹) ~3300 (single peak)Minor shiftAbsent
IR: C=O Stretch (cm⁻¹) ~1640Shift to higher frequencyShift to slightly lower frequency
¹H NMR: N-H (δ ppm) ~7.5-8.5 (broad)Downfield shiftAbsent
¹H NMR: N-CH (δ ppm) ~3.5-3.8Downfield shiftShift depends on cis/trans conformer
¹³C NMR: C=O (δ ppm) ~170Minor downfield shiftMinor shift

Cyclohexyl Ring Conformation: The cyclohexane (B81311) ring preferentially adopts a low-energy chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.com A substituent on the ring can exist in either an axial or an equatorial position. The equatorial position is strongly favored for bulky groups to avoid destabilizing 1,3-diaxial interactions (steric strain with other axial atoms). sapub.orglibretexts.org The energy difference between the axial and equatorial conformers is known as the A-value. masterorganicchemistry.comwikipedia.org For the acetamido group (-NHCOCH₃), the A-value is significant, meaning the conformer where this group is in the equatorial position will be overwhelmingly dominant at equilibrium. X-ray crystallography of a related compound, 2-cyano-N-cyclohexylacetamide, confirms that the cyclohexane ring adopts a chair conformation. researchgate.net

Amide Cis-Trans Isomerism: Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans planar isomers. mdpi.com For most secondary amides, the trans isomer, where the bulky substituents on the carbonyl carbon and the nitrogen are on opposite sides, is sterically favored. nih.gov However, the ratio of cis to trans isomers can be influenced by the steric bulk of the substituents. Increasing the size of the N-substituent can sometimes increase the population of the cis isomer. chemscene.com These isomers can often be distinguished and quantified by NMR spectroscopy, as the chemical shifts of atoms near the amide bond are different in the two forms. mdpi.comnd.edu

Elucidation of Chemo-Structural Correlates and General Principles

The analysis of reactivity and conformational data for this compound and its analogs allows for the formulation of several key chemo-structural principles that govern their behavior.

Steric Hindrance Governs Reactivity and Conformation: The primary determinant of both the chemical reactivity at the carbonyl center and the conformational preferences of the N-cyclohexyl group is steric bulk.

Reactivity: As demonstrated by hydrolysis rates (Table 1), increasing the steric bulk of the N-substituent (e.g., methyl < ethyl < cyclohexyl) systematically decreases the rate of nucleophilic attack. jcsp.org.pk This principle predicts that any modification that increases steric crowding around the amide bond, such as adding bulky substituents at the α-carbon of the acetamide (B32628) or at the C2/C6 positions of the cyclohexyl ring, will further decrease the molecule's reactivity and enhance its stability towards hydrolysis.

Conformation: The large steric requirement of the N-acetamido group dictates that it will almost exclusively occupy the equatorial position on the cyclohexane chair to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.orgsapub.org This principle ensures a well-defined and predictable low-energy conformation for the N-cyclohexyl portion of the molecule. Similarly, steric repulsion between the cyclohexyl group and the acetyl group favors the trans conformation of the amide bond.

Electronic Effects Modulate Reactivity: While steric effects are often dominant, the electronic nature of substituents provides a secondary level of control over reactivity.

The reactivity of the amide bond can be fine-tuned by introducing substituents that alter the electron density of the carbonyl group or the basicity of the amide nitrogen. Electron-withdrawing groups on either the acyl or N-alkyl portion generally decrease the rate of both acid- and base-catalyzed hydrolysis by destabilizing charged intermediates or transition states. jcsp.org.pk

For this compound specifically, the protonation state of the α-amino group will be a critical determinant of its electronic influence. In its protonated form (-NH₃⁺), it acts as a strong deactivating group, enhancing the stability of the nearby amide bond towards acid-catalyzed cleavage.

Spectroscopic Signatures Reflect Structural and Electronic Environments: NMR and IR spectroscopy serve as sensitive probes for the structural and conformational details of these molecules.

The chemical shift of the N-H proton in ¹H NMR is a reliable indicator of its involvement in hydrogen bonding and its proximity to electronegative groups. Changes in the cis/trans amide equilibrium are directly observable through the appearance of distinct sets of NMR signals for each isomer. mdpi.com

The frequency of the C=O stretching vibration in the IR spectrum provides a direct measure of the carbonyl bond strength, which is influenced by both resonance and the inductive effects of nearby substituents.

Future Perspectives and Emerging Research Avenues in 2 Amino N Cyclohexylacetamide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-substituted acetamides is a fundamental process in organic chemistry, and ongoing research focuses on improving efficiency, sustainability, and cost-effectiveness. Traditional methods for creating 2-amino-N-cyclohexylacetamide often involve multi-step processes that may use protecting groups, such as a benzyl (B1604629) carbamate (B1207046) (Cbz) group, which is later removed via hydrogenolysis. google.com While effective, these methods can generate significant waste and require stringent reaction conditions.

Future research is directed towards greener and more atom-economical synthetic routes. One promising area is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. For the related compound N-(2-Amino-cyclohexyl)-acetamide, biocatalytic routes using immobilized lipases like Candida antarctica Lipase B have demonstrated high yields (82%) under mild conditions (35°C, pH 7.5). evitachem.com This enzymatic approach shows remarkable regioselectivity for the primary amine group and significantly improves sustainability by reducing solvent use and allowing for catalyst recycling. evitachem.com The application of such biocatalytic methods to the synthesis of this compound could offer a substantial improvement over conventional techniques.

MethodologyDescriptionPotential AdvantagesKey Research Focus
Conventional SynthesisMulti-step process often involving protecting groups and harsh reagents.Well-established and reliable.Process optimization to improve yields and reduce steps.
BiocatalysisUse of enzymes (e.g., lipases) to catalyze the amidation reaction. evitachem.comHigh selectivity, mild reaction conditions, environmentally friendly, catalyst recyclability. evitachem.comEnzyme screening, immobilization techniques, and process scale-up.
One-Pot SynthesisCombining multiple reaction steps into a single, continuous process. nih.govIncreased efficiency, reduced waste, lower operational costs.Development of new catalysts and optimization of reaction conditions.
Flow ChemistryPerforming synthesis in a continuous-flow reactor. thalesnano.comEnhanced safety, precise process control, rapid optimization, and scalability. thalesnano.comReactor design, integration of real-time analytics, and process automation.

Exploration of Undiscovered Reactivity Pathways and Synthetic Utility

This compound possesses two key functional groups—a primary amine and a secondary amide—making it a valuable building block for synthesizing more complex molecules. Its synthetic utility lies in the differential reactivity of these groups. The primary amino group is a potent nucleophile, while the amide group can participate in various transformations, including hydrolysis and reduction.

Future research will likely focus on leveraging this dual reactivity. For example, the primary amine can readily react with electrophiles, making it a key starting point for creating a diverse library of derivatives. Its utility as a building block is evident in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. Similar structures, like 2-cyano-N-cyclohexylacetamide, are used in Knoevenagel condensations and Michael additions to construct complex ring systems such as pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net The amino group of this compound could be similarly employed in cyclization and condensation reactions to generate novel heterocycles. semanticscholar.org

The amide bond, while generally stable, can be cleaved under acidic or basic conditions or reduced using powerful reducing agents like lithium aluminum hydride. This allows for further functionalization or modification of the molecular backbone. The exploration of these pathways could lead to the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals, areas where N-substituted acetamides have already found use. lookchem.com

Reaction TypeFunctional Group InvolvedPotential ProductsSynthetic Application
N-Alkylation / N-ArylationPrimary AmineSubstituted amino acetamidesBuilding block for complex amines.
Condensation ReactionsPrimary AmineImines, enaminesIntermediate for heterocyclic synthesis.
Cyclization ReactionsPrimary Amine and AmideHeterocyclic compounds (e.g., pyrimidines, diazepines). semanticscholar.orgScaffolds for medicinal chemistry. researchgate.netresearchgate.net
Amide ReductionAmideDiaminesSynthesis of polyamines and ligands.
Amide HydrolysisAmideAmino acids and cyclohexylamine (B46788)Degradation studies or functional group transformation.

Advancement of Computational Approaches for Predictive Chemical Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before a compound is ever synthesized in a lab. For this compound, computational approaches can accelerate the discovery of new derivatives with desired functionalities.

Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule. This allows researchers to predict which sites are most likely to react and to understand the mechanisms of various transformations. researchgate.net For instance, DFT calculations can help optimize the geometry of transition states in potential synthetic pathways, guiding the development of more efficient reaction conditions.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are particularly relevant for designing new molecules with potential biological applications. nih.gov By modeling how derivatives of this compound interact with specific biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds that are most likely to be active. mdpi.com These computational screening methods save considerable time and resources compared to traditional high-throughput screening. Similar computational studies on flavonoid acetamides and adamantane (B196018) derivatives have successfully guided the synthesis of new bioactive compounds. nih.govuzh.ch

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Studying electronic structure and reaction mechanisms. researchgate.netReactivity maps, transition state energies, optimized geometries.
Molecular DockingSimulating the interaction between a molecule and a biological target. mdpi.comBinding affinity, interaction modes, identification of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity. nih.govPredictive models for the activity of unsynthesized compounds.
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time.Conformational analysis, binding stability, understanding dynamic interactions.

Integration into Emerging Chemical Technologies and Methodologies

The future of chemical synthesis is being shaped by emerging technologies that promise greater efficiency, safety, and sustainability. capitalresin.com Integrating the synthesis and application of this compound into these platforms is a key area for future development.

Flow chemistry , which involves conducting reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages. thalesnano.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety when handling hazardous reagents. thalesnano.com The synthesis of this compound and its derivatives could be adapted to flow systems, enabling rapid optimization, automated production, and seamless scalability from the lab to industrial manufacturing. mdpi.comthalesnano.com

Automation and Artificial Intelligence (AI) are also revolutionizing chemical manufacturing. capitalresin.com Automated synthesis platforms can perform complex reaction sequences with high precision, while AI algorithms can analyze data from experiments to optimize processes and even predict novel reaction pathways. By incorporating the synthesis of this compound into automated workflows, researchers can accelerate the discovery and development of new materials and functional molecules.

Furthermore, the principles of green chemistry are becoming increasingly central to chemical production. capitalresin.com This involves designing processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. The development of biocatalytic routes evitachem.com and the use of more environmentally benign solvents are key research avenues that align with this paradigm.

Q & A

Q. What are the common synthetic routes for 2-amino-N-cyclohexylacetamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling cyclohexylamine with a glycine-derived precursor. For example, This compound (TDG3) is synthesized via a two-step process: (1) activation of glycine derivatives (e.g., chloroacetamide intermediates) and (2) nucleophilic substitution with cyclohexylamine under mild basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve coupling efficiency .

Q. How is this compound characterized post-synthesis?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For TDG3, characteristic signals include δ ~4.08 ppm (m, N–CH₂) and δ ~1.14 ppm (s, cyclohexyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 171.1 for [M+H]⁺) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) by resolving unreacted precursors .

Q. What are the stability profiles of this compound under different storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability is enhanced by:

  • Storage : Anhydrous conditions (desiccator, argon atmosphere) at −20°C .
  • pH control : Neutral to slightly acidic buffers (pH 5–7) prevent degradation of the amide bond .

Advanced Research Questions

Q. What reaction mechanisms govern substitution reactions involving this compound?

The chloroacetamide moiety in related derivatives undergoes nucleophilic substitution (SN₂) with amines, thiols, or alcohols. For example:

  • Amine substitution : Cyclohexylamine displaces chloride in chloroacetamide intermediates, forming the target compound via a transition state stabilized by polar solvents .
  • Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding cyclohexylamine and acetic acid derivatives .

Q. How can researchers address discrepancies in NMR data for this compound analogs?

Discrepancies (e.g., split peaks, unexpected shifts) often arise from:

  • Conformational isomerism : Cyclohexyl groups adopt chair or boat configurations, splitting proton signals. Use variable-temperature NMR to coalesce peaks .
  • Impurity interference : Trace solvents (e.g., DMSO) or unreacted precursors can obscure signals. Purify via column chromatography and reanalyze .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound derivatives?

Optimization methods include:

  • Stepwise protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

Q. How does this compound function as a transient directing group (TDG) in C–H activation reactions?

TDG3 coordinates with transition metals (e.g., Pd) to facilitate regioselective C–H functionalization. Key steps:

  • Metal coordination : The amide oxygen and amino group chelate Pd, directing activation to ortho positions .
  • Reversibility : Mild acidic conditions (e.g., HOAc) cleave the TDG post-reaction, regenerating the parent molecule .

Q. What computational methods predict the bioactivity of this compound analogs?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.